
Cesium gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium gluconate is a chemical compound composed of cesium and gluconic acid. It is commonly used in scientific research, particularly in the field of electrophysiology, due to its ability to block potassium channels and currents. This property makes it an essential component in this compound-based internal solutions for patch clamp electrophysiology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cesium gluconate can be synthesized by titrating gluconic acid with cesium hydroxide (CsOH) to achieve a pH of 7.0. This process involves careful control of the reaction conditions to ensure the correct stoichiometry and pH balance .
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing gluconic acid with cesium carbonate or cesium hydroxide. The resulting solution is then purified and crystallized to obtain the final product. This method ensures high purity and consistency, which is crucial for its use in scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
Cesium gluconate primarily undergoes substitution reactions due to the presence of the gluconate moiety. It can also participate in complexation reactions with various metal ions.
Common Reagents and Conditions
Substitution Reactions: this compound can react with halides and other nucleophiles under mild conditions.
Complexation Reactions: It forms complexes with metal ions such as calcium and magnesium, which can be used in various analytical applications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with calcium chloride can produce calcium gluconate and cesium chloride .
Wissenschaftliche Forschungsanwendungen
Cesium gluconate is widely used in scientific research due to its unique properties:
Electrophysiology: It is a key component in internal solutions for patch clamp electrophysiology, where it helps block potassium channels and currents, providing a good space clamp.
Analytical Chemistry: Its ability to form complexes with metal ions makes it useful in various analytical techniques, including ion chromatography and spectrophotometry.
Wirkmechanismus
Cesium gluconate exerts its effects by blocking potassium channels and currents. This action is crucial in electrophysiological studies, where it helps maintain a stable membrane potential and prevents unwanted potassium ion fluxes. The molecular targets of this compound include voltage-gated potassium channels, which are essential for regulating neuronal excitability and synaptic transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium Gluconate: Similar to cesium gluconate, potassium gluconate is used in various applications, including as a dietary supplement and in medical treatments for potassium deficiency.
Sodium Gluconate: This compound is widely used in the food and pharmaceutical industries as a chelating agent and stabilizer.
Calcium Gluconate: Commonly used in medicine to treat calcium deficiencies and as an antidote for magnesium sulfate toxicity.
Uniqueness of this compound
This compound is unique due to its ability to block potassium channels, a property not shared by its similar compounds. This makes it particularly valuable in electrophysiological research, where precise control of ion channels is essential .
Eigenschaften
Molekularformel |
C6H11CsO7 |
|---|---|
Molekulargewicht |
328.05 g/mol |
IUPAC-Name |
cesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7.Cs/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 |
InChI-Schlüssel |
IDGWYOYDRLQSAS-JJKGCWMISA-M |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Cs+] |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


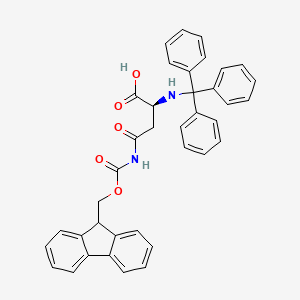
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
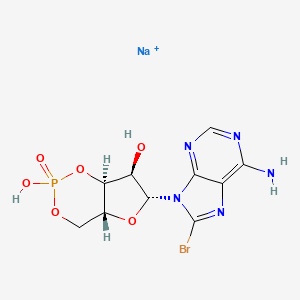


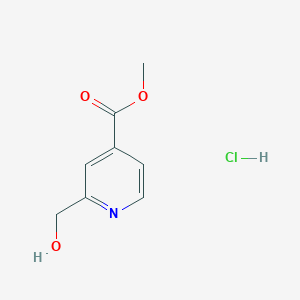
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
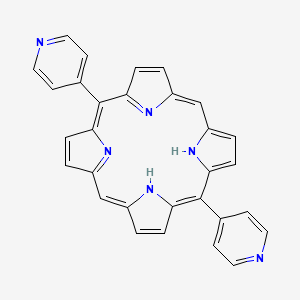
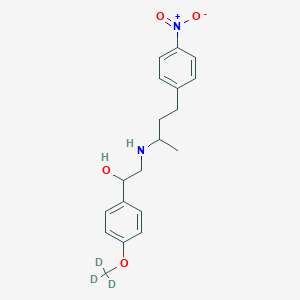

![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
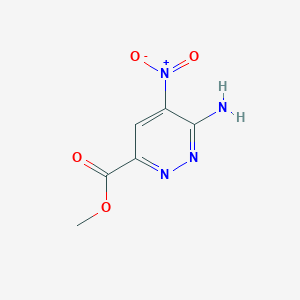

![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)
